2-Methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine
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Overview
Description
2-Methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
2-Methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenol: Shares the trimethylphenyl group but lacks the pyrazole ring.
5-Aminopyrazoles: Similar pyrazole structure but different substitution patterns
Uniqueness
2-Methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-methyl-5-(2,4,6-trimethylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C13H17N3/c1-8-5-9(2)13(10(3)6-8)11-7-12(14)16(4)15-11/h5-7H,14H2,1-4H3 |
InChI Key |
JEJPHVYXHPJVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN(C(=C2)N)C)C |
Origin of Product |
United States |
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